molecular formula C7H5ClFNO2 B1271950 6-Amino-2-chloro-3-fluorobenzoic acid CAS No. 681459-97-2

6-Amino-2-chloro-3-fluorobenzoic acid

Cat. No.: B1271950
CAS No.: 681459-97-2
M. Wt: 189.57 g/mol
InChI Key: FXHGYJZVTVDARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-chloro-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-3-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation can yield carboxylic acids or quinones.

Scientific Research Applications

6-Amino-2-chloro-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active sites of enzymes or binding to specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 3-Amino-4-chlorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid

Uniqueness

6-Amino-2-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

IUPAC Name

6-amino-2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGYJZVTVDARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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